N-METHYL-N'-(1-NAPHTHYL)-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA
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Overview
Description
N-METHYL-N’-(1-NAPHTHYL)-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiourea group, which is known for its versatility in chemical reactions and its ability to form stable complexes with metals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-N’-(1-NAPHTHYL)-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA typically involves multiple steps, starting with the preparation of the individual components. The process generally includes:
Formation of the Naphthyl Group: This step involves the synthesis of the 1-naphthyl group, which can be achieved through various organic reactions such as Friedel-Crafts alkylation.
Preparation of the Pyrazolyl Group: The 1,3,5-trimethyl-1H-pyrazol-4-yl group is synthesized through cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the naphthyl and pyrazolyl groups with the thiourea moiety under controlled conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-METHYL-N’-(1-NAPHTHYL)-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce thiols.
Scientific Research Applications
N-METHYL-N’-(1-NAPHTHYL)-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor due to its thiourea group.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which N-METHYL-N’-(1-NAPHTHYL)-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-METHYL-N’-(1-NAPHTHYL)THIOUREA: Lacks the pyrazolyl group, resulting in different chemical properties and applications.
N-METHYL-N’-(1-NAPHTHYL)-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]UREA: Contains a urea group instead of thiourea, affecting its reactivity and biological activity.
Uniqueness
N-METHYL-N’-(1-NAPHTHYL)-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA is unique due to the presence of both naphthyl and pyrazolyl groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential therapeutic applications make it a compound of significant interest in various fields of research.
Properties
IUPAC Name |
1-methyl-3-naphthalen-1-yl-1-[(1,3,5-trimethylpyrazol-4-yl)methyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4S/c1-13-17(14(2)23(4)21-13)12-22(3)19(24)20-18-11-7-9-15-8-5-6-10-16(15)18/h5-11H,12H2,1-4H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJFEJUIIZSNEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CN(C)C(=S)NC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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